Ethyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a dimethylphenoxyacetamido group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoylpiperazine Moiety: This involves the reaction of piperazine with benzoyl chloride under basic conditions to form the benzoylpiperazine intermediate.
Introduction of the Dimethylphenoxyacetamido Group: This step involves the reaction of the benzoylpiperazine intermediate with 2,4-dimethylphenoxyacetic acid chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(1-PIPERAZINYL)BENZOATE
- ETHYL 2-(4-BENZOYLPIPERAZIN-1-YL)ACETATE
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H33N3O5 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C30H33N3O5/c1-4-37-30(36)24-11-12-26(32-14-16-33(17-15-32)29(35)23-8-6-5-7-9-23)25(19-24)31-28(34)20-38-27-13-10-21(2)18-22(27)3/h5-13,18-19H,4,14-17,20H2,1-3H3,(H,31,34) |
InChI Key |
UGVHXBASGQUNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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